1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate
Overview
Description
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including theophylline and caffeine . This compound is characterized by its unique structure, which includes a nitroso group attached to the uracil ring, making it a valuable reagent in organic chemistry.
Preparation Methods
The synthesis of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves several steps:
Condensation: Cyanoacetic acid is condensed with dimethylurea in the presence of acetic anhydride to form dimethylcyanoacetylurea.
Cyclization: The resulting product undergoes cyclization in an alkaline medium to yield 1,3-dimethyl-4-aminouracil.
Industrial production methods often involve optimizing these steps to improve yield and purity. For instance, using nonaqueous media like glacial acetic acid or concentrated sulfuric acid can enhance the isolation of intermediates and final products .
Chemical Reactions Analysis
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a precursor to theophylline and caffeine, it plays a role in the development of drugs used to treat respiratory diseases and stimulate the central nervous system.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and enzyme activities. The compound’s derivatives may interact with nucleic acids and proteins, influencing their function and stability .
Comparison with Similar Compounds
1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate can be compared with similar compounds such as:
1,3-Dimethyl-4-aminouracil: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-5-nitrosouracil: Similar structure but without the amino group, affecting its reactivity and applications.
6-Amino-1,3-dimethyl-5-nitrosouracil: Another related compound used in the synthesis of caffeine and theophylline.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3.H2O/c1-9-4(7)3(8-13)5(11)10(2)6(9)12;/h7H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOUGBLNWNOJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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